3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide
Description
3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide is a complex organic compound that features a unique combination of azetidine, triazine, and benzamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
Molecular Formula |
C20H19ClN6O2 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C20H19ClN6O2/c1-22-18(28)13-4-2-6-15(8-13)25-19-23-12-24-20(26-19)27-10-17(11-27)29-16-7-3-5-14(21)9-16/h2-9,12,17H,10-11H2,1H3,(H,22,28)(H,23,24,25,26) |
InChI Key |
WAZXRCVNRLURFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CC(C3)OC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . The triazine moiety can be introduced through nucleophilic substitution reactions involving chlorinated triazines .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide exhibit promising anticancer properties. For instance, studies have shown that triazine derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. The specific mechanism involves the modulation of protein kinase activity, which is critical for cancer cell survival and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies indicate that modifications to the triazine ring can enhance its efficacy against resistant bacterial strains .
Agricultural Science
Herbicide Development
The unique structure of this compound positions it as a potential herbicide. Compounds with similar functionalities have been shown to disrupt photosynthesis in target plants, leading to effective weed control. Field trials are necessary to evaluate its efficacy and safety in agricultural settings .
Biochemical Applications
Enzyme Inhibition Studies
In biochemical research, this compound can serve as a tool for studying enzyme inhibition. Its ability to bind to specific enzymes allows researchers to investigate the biochemical pathways involved in various diseases. For example, triazine derivatives have been used to explore their effects on enzymes related to metabolic disorders .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Activity | Showed significant inhibition of cancer cell lines. | Suggests potential for development into cancer therapeutics. |
| Antimicrobial Evaluation | Exhibited growth inhibition against multiple bacterial strains. | Indicates possible use in treating infections caused by resistant bacteria. |
| Herbicide Trials | Demonstrated effectiveness in controlling weed growth in preliminary tests. | Potential for use in sustainable agriculture practices. |
Mechanism of Action
The mechanism of action of 3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring is known to target transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis . This interaction can inhibit the growth of bacteria, making the compound a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Another compound with a chlorophenyl group, used in various chemical syntheses.
Azetidin-2-ones: Compounds with a similar azetidine ring structure, known for their antimicrobial and anticancer activities.
Uniqueness
What sets 3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide apart is its unique combination of azetidine, triazine, and benzamide moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C18H19ClN4O2
- Molecular Weight : 354.83 g/mol
- SMILES Notation : ClC1=CC=C(OC2CNC2)C=C1
This structure includes a triazine ring, an azetidine moiety, and a chlorophenoxy group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the triazine ring suggests potential activity as an inhibitor in enzyme-mediated pathways.
- Enzyme Inhibition : Studies indicate that compounds similar to this one can inhibit key enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
- Receptor Modulation : The azetidine and chlorophenoxy groups may facilitate binding to specific receptors, influencing signaling pathways related to inflammation and cancer.
Pharmacological Effects
Research has shown that the compound exhibits several pharmacological properties:
- Anticancer Activity : In vitro studies demonstrate that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death.
- Anti-inflammatory Properties : The compound has been observed to reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Cancer Cell Line Studies :
- Inflammation Models :
Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduced cytokine levels in murine models | |
| Enzyme inhibition | Inhibited key metabolic enzymes |
Pharmacological Profile
| Parameter | Value |
|---|---|
| Molecular Weight | 354.83 g/mol |
| Solubility | Soluble in DMSO |
| Toxicity | Moderate (eye and skin irritant) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
